molecular formula C4H3Cl2N3 B161716 4-Amino-2,6-dichloropyrimidine CAS No. 10132-07-7

4-Amino-2,6-dichloropyrimidine

Cat. No. B161716
CAS RN: 10132-07-7
M. Wt: 163.99 g/mol
InChI Key: UPVBKNZVOJNQKE-UHFFFAOYSA-N
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Description

“4-Amino-2,6-dichloropyrimidine” is a chemical compound with the empirical formula C4H3Cl2N3. It has a molecular weight of 163.99 . It is a halogenated heterocycle .


Synthesis Analysis

A facile synthetic route to an important intermediate 4-amino-2,6-dichloropyridine was developed. Oxidation of 2,6-dichloropyridine as a starting material gave pyridine N-oxide derivative which was subjected to nitration followed by reduction. Subsequent nitration of the product and nucleophilic displacement reaction were carried out to afford fully substituted energetic pyridine derivatives .


Molecular Structure Analysis

The molecular structure of “4-Amino-2,6-dichloropyrimidine” is represented by the SMILES string Nc1cc (Cl)nc (Cl)n1 . The InChI representation is InChI=1S/C4H3Cl2N3/c5-2-1-3 (7)9-4 (6)8-2/h1H, (H2,7,8,9) .


Physical And Chemical Properties Analysis

“4-Amino-2,6-dichloropyrimidine” is a solid with a melting point of 258-267 °C . It has a molecular weight of 163.99 g/mol . It is recommended to be stored at a temperature of 2-8°C .

Scientific Research Applications

  • Synthesis of Complex Pyrimidines

    • Li and Rosenau (2009) developed a practical synthesis route for 2-dialkylamino-4-arylamino-6-aminopyrimidines, starting from 4-amino-2,6-dichloropyrimidine. This method allows the introduction of diverse amines and demonstrates the compound's utility as a building block for aminopyrimidine molecules (Li & Rosenau, 2009).
  • Cocrystal Formation and Molecular Recognition

    • Research by Rajam et al. (2017, 2018) highlighted the formation of cocrystals involving 4-amino-2,6-dichloropyrimidine with various carboxylic acids, emphasizing its role in molecular recognition and hydrogen bonding, crucial in pharmaceutical applications (Rajam et al., 2017), (Rajam et al., 2018).
  • Synthesis of Novel Pyrimidine Derivatives

  • Exploring Chemical Properties and Reactions

    • Montebugnoli et al. (2002) and Hasanein & Senior (2007) explored the compound's chemical properties, including regioselective de-chlorination and Ab Initio calculations, to understand its reactivity and potential applications (Montebugnoli et al., 2002), (Hasanein & Senior, 2007).
  • Applications in Biological Screening

    • Rostamizadeh et al. (2013) synthesized 4-amino-6-aryl-2-phenylpyrimidine-5-carbonitrile derivatives and evaluated their antibacterial activity, indicating the potential of 4-amino-2,6-dichloropyrimidine derivatives in medicinal chemistry (Rostamizadeh et al., 2013).
  • Nitric Oxide Production Inhibition

    • Jansa et al. (2014) discovered that 2-amino-4,6-dichloropyrimidines inhibit immune-activated nitric oxide production, a significant finding for immunology and pharmacology (Jansa et al., 2014).

Safety And Hazards

“4-Amino-2,6-dichloropyrimidine” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye damage, and specific target organ toxicity (single exposure). The target organs affected are the respiratory system .

Future Directions

The synthesis and development of new energetic materials continue to focus on new heterocyclic compounds with high densities, high heats of formation, and good detonation properties . “4-Amino-2,6-dichloropyrimidine” could potentially play a role in this research due to its structure and properties.

properties

IUPAC Name

2,6-dichloropyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3Cl2N3/c5-2-1-3(7)9-4(6)8-2/h1H,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPVBKNZVOJNQKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(N=C1Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0064961
Record name 4-Pyrimidinamine, 2,6-dichloro-
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Molecular Weight

163.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-2,6-dichloropyrimidine

CAS RN

10132-07-7
Record name 2,6-Dichloro-4-pyrimidinamine
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Record name 4-Pyrimidinamine, 2,6-dichloro-
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Record name 4-Amino-2,6-dichloropyrimidine
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Record name 4-Pyrimidinamine, 2,6-dichloro-
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Record name 4-Pyrimidinamine, 2,6-dichloro-
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Record name 2,6-dichloropyrimidin-4-amine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
98
Citations
AA Osowole, TI Oni - Scientific Research Reports, 2013 - researchgate.net
The metal (II) complexes of 4-amino-2, 6-dichloropyrimidine (L) have been synthesized and characterized by IR and electronic spectroscopies, percentage metal, magnetic moments, …
Number of citations: 5 www.researchgate.net
EE Leutzinger - 1964 - ir.library.oregonstate.edu
In recent years nuclear reduction of pyrimidines by catalytic hydrogenation in acid media has been considered a possible synthetic method for the preparation of substituted …
Number of citations: 1 ir.library.oregonstate.edu
NE White, CJB Clews - Acta Crystallographica, 1956 - scripts.iucr.org
(IUCr) The crystal and molecular structure of 4,5-diamino-2-chloropyrimidine Acta Crystallographica 0365-110X research papers Volume 9 Part 7 Pages 586-593 July 1956 The crystal …
Number of citations: 25 scripts.iucr.org
C Li, A Rosenau - Tetrahedron Letters, 2009 - Elsevier
Starting from commercially available 4-amino-2,6-dichloropyrimidine, a practical four steps synthesis of 2-dialkylamino-4-arylamino-6-aminopyrimidines was developed. This strategy …
Number of citations: 10 www.sciencedirect.com
HE Duran - Biotechnology and Applied Biochemistry, 2023 - Wiley Online Library
Alzheimer's disease (AD) is a neurodegenerative disorder. The disease is characterized by dementia, memory impairment, cognitive impairment, and speech impairment. …
Number of citations: 2 iubmb.onlinelibrary.wiley.com
MJ Langerman, CK Banks - Journal of the American Chemical …, 1951 - ACS Publications
As an extension of a previous investigation concerning 2-amino-4-arylaminopyrimidines2 it was considered of interest to prepare some trisubstituted pyrimidines which would be …
Number of citations: 21 pubs.acs.org
Y Nitta, K Okui, K Ito - Chemical and Pharmaceutical Bulletin, 1965 - jstage.jst.go.jp
** The compound (III) showed v5:(cm-) 1690s (C= O) but no absorption at 1457s, 1364s (CH) and 1052m (C–OCH) which were presented in I having a methoxy group. Moreover, this …
Number of citations: 11 www.jstage.jst.go.jp
P Sharma, A Kumar, N Rane - Heteroatom Chemistry: An …, 2006 - Wiley Online Library
A number of potent pyrimido[4,5‐d]pyrimidine have efficiently been synthesized by the condensation of 4‐amino‐2,6‐dichloropyrimidine with various substituted benzaldehyde followed …
Number of citations: 10 onlinelibrary.wiley.com
DJ Brown, T Teitei - Journal of the Chemical Society (Resumed), 1965 - pubs.rsc.org
Like 2, 4-diamin0-,~ 4-amin0-2-methylamino-,~ and 2-amino-4-dimethylamino-pyr-imidine, 5 the analogous 2-amino-4-methylamino-, 4-amino-2-dimethylamino-, and 4-di-methylamino-…
Number of citations: 12 pubs.rsc.org
TJ Delia, BR Meltsner… - Journal of heterocyclic …, 1999 - Wiley Online Library
The first reaction between 2,4,6‐trichloropyrimidine 1 and anionic nitrogen nucleophiles is described. Treatment of 1 with one equivalent of sodium amide gave mixtures of 4‐amino‐2,6…
Number of citations: 9 onlinelibrary.wiley.com

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